Methyl 6-chloro-4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate
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Overview
Description
Methyl 6-chloro-4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate is a complex organic compound that features a chlorophenyl group, an oxazole ring, and a phenyl group
Scientific Research Applications
Methyl 6-chloro-4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
Target of Action
The primary targets of 2-(4-chlorophenyl)-N-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]acetamide are currently unknown . This compound is structurally similar to other oxazole derivatives, which have been found to interact with various biological targets
Mode of Action
Oxazole derivatives are known to interact with their targets through various mechanisms, including hydrogen bonding and π-π stacking interactions .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by 2-(4-chlorophenyl)-N-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]acetamide . Oxazole derivatives have been found to affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(4-chlorophenyl)-N-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]acetamide are currently unknown . These properties are crucial for determining the bioavailability of the compound.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-(4-chlorophenyl)-N-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]acetamide . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The reaction conditions are carefully monitored to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-((4-chlorophenyl)sulfonyl)-2-(2-phenylvinyl)-1,3-oxazol-5-yl)piperidine
- 2-(4-chlorophenyl)-5,7-dimethoxyquinolin-4-yl phenyl bis(2-chloroethyl)phosphoramidate
- 2-(4-ethyl-3-oxido-5-phenyl-1,3-oxazol-2-yl)phenol
Uniqueness
Methyl 6-chloro-4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
methyl 6-chloro-4-(3,4-difluoroanilino)quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF2N2O2/c1-24-17(23)16-8-15(11-6-9(18)2-5-14(11)22-16)21-10-3-4-12(19)13(20)7-10/h2-8H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVKZCMAEJVNAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)NC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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